Cas no 790725-75-6 (3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid)

3-({5-(4-Methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid is a sulfonamide-based carboxylic acid derivative featuring a morpholine substituent and a methoxyphenyl sulfamoyl group. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its structural motifs. The presence of both sulfonamide and carboxylic acid functionalities enhances its ability to participate in hydrogen bonding and ionic interactions, improving target binding affinity. The morpholine ring contributes to solubility and pharmacokinetic properties, while the methoxyphenyl group may influence electronic and steric characteristics. Its conjugated prop-2-enoic acid moiety offers reactivity for further derivatization, making it a versatile scaffold for drug discovery applications.
3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid structure
790725-75-6 structure
商品名:3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
CAS番号:790725-75-6
MF:
メガワット:
CID:4659113
PubChem ID:6221737

3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
    • 3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid

3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-11166-0.1g
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
0.1g
$66.0 2023-10-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00977117-1g
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 98%
1g
¥1227.0 2024-04-18
Enamine
EN300-11166-0.5g
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
0.5g
$175.0 2023-10-27
1PlusChem
1P019O2S-2.5g
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
2.5g
$684.00 2024-04-21
1PlusChem
1P019O2S-100mg
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
100mg
$183.00 2025-03-03
A2B Chem LLC
AV29924-500mg
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
500mg
$406.00 2023-12-30
1PlusChem
1P019O2S-500mg
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
500mg
$319.00 2025-03-03
Enamine
EN300-11166-5.0g
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
5g
$743.0 2023-06-12
Enamine
EN300-11166-1.0g
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
1g
$256.0 2023-06-12
1PlusChem
1P019O2S-1g
3-({5-[(4-methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid
790725-75-6 95%
1g
$420.00 2025-03-03

3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid 関連文献

3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acidに関する追加情報

Introduction to 3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid (CAS No. 790725-75-6)

3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid, also known by its CAS number 790725-75-6, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonamide group, a morpholine ring, and an acrylic acid moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The molecular formula of 3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid is C21H23N3O6S, and its molecular weight is 433.48 g/mol. The compound's structure consists of a central phenyl ring substituted with a sulfonamide group at the 5-position and a morpholine ring at the 2-position. The carbamoyl group is attached to the phenyl ring, and the acrylic acid moiety is linked to the carbamoyl group through a propenyl chain.

In recent years, there has been a growing interest in the development of compounds with multifunctional properties for various therapeutic applications. 3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid has shown promise in several areas, including anti-inflammatory, anti-cancer, and neuroprotective activities. The presence of the sulfonamide group and the morpholine ring provides this compound with unique pharmacological properties that make it an attractive candidate for further research and development.

Anti-inflammatory Activity: Inflammation is a complex biological response involving various cellular and molecular mechanisms. Compounds with anti-inflammatory properties can help mitigate the symptoms of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Studies have shown that 3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition mechanism makes it a potential candidate for the treatment of chronic inflammatory conditions.

Anti-cancer Activity: Cancer is one of the leading causes of mortality worldwide, and the development of new anti-cancer agents remains a critical area of research. 3-({5-(4-methoxyphenyl)sulfamoyl-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid has demonstrated promising anti-cancer activity in vitro and in vivo studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The compound's ability to inhibit cell proliferation and induce cell cycle arrest makes it a potential candidate for further preclinical and clinical evaluation.

Neuroprotective Activity: Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis are characterized by progressive neuronal loss and dysfunction. Compounds with neuroprotective properties can help slow down or halt the progression of these diseases. Research has indicated that 3-{[5-(4-methoxyphenyl)sulfamoyl)-2-(morpholinomethyl)benzene]carbonylamino}acrylic acid exhibits neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival. These findings suggest that this compound could be a valuable therapeutic agent for neurodegenerative disorders.

Synthesis and Structural Characterization: The synthesis of 3-{[5-(4-methoxyphenyl)sulfamoyl)-2-(morpholinomethyl)benzene]carbonylamino}acrylic acid involves several steps, including the preparation of the sulfonamide intermediate, coupling with the morpholine-containing phenol, and final formation of the acrylic acid moiety. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are commonly used techniques for structural characterization. These methods provide detailed information about the molecular structure and purity of the compound.

Clinical Trials: While preclinical studies have shown promising results for 3-{[5-(4-methoxyphenyl)sulfamoyl)-2-(morpholinomethyl)benzene]carbonylamino}acrylic acid, further clinical trials are necessary to evaluate its safety and efficacy in human subjects. Phase I clinical trials are typically conducted to assess the pharmacokinetics, pharmacodynamics, and safety profile of new compounds. If these initial trials are successful, subsequent Phase II and Phase III trials will be conducted to evaluate the compound's therapeutic potential in larger patient populations.

Potential Applications: Given its multifunctional properties, 3-{[5-(4-methoxyphenyl)sulfamoyl)-2-(morpholinomethyl)benzene]carbonylamino}acrylic acid has a wide range of potential applications in medicine. Its anti-inflammatory activity makes it suitable for treating chronic inflammatory conditions such as rheumatoid arthritis and asthma. Its anti-cancer properties suggest that it could be developed as a novel chemotherapeutic agent for various types of cancer. Additionally, its neuroprotective effects make it a promising candidate for treating neurodegenerative diseases.

FUTURE DIRECTIONS: The future research on 3-{[5-(4-methoxyphenyl)sulfamoyl)-2-(morpholinomethyl)benzene]carbonylamino}acrylic acid will focus on optimizing its chemical structure to enhance its pharmacological properties while minimizing potential side effects. This may involve modifying functional groups or developing prodrugs to improve bioavailability and target specificity. Additionally, further preclinical studies will be conducted to better understand the mechanisms underlying its biological activities.

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